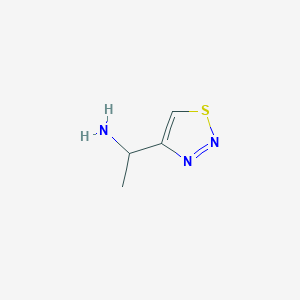
1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine is a heterocyclic compound with the molecular formula C₄H₇N₃S and a molecular weight of 129.19 g/mol . This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the ethan-1-amine group makes it a versatile building block in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,3-thiadiazol-4-yl)ethan-1-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazine derivatives with thiocarbonyl compounds . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions: 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the synthesis of agrochemicals and materials science.
作用機序
The mechanism of action of 1-(1,2,3-thiadiazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .
類似化合物との比較
1-(1,2,3-Thiadiazol-4-yl)ethan-1-one: This compound has a similar structure but with a ketone group instead of an amine group.
2-(1,2,3-Thiadiazol-4-yl)ethan-1-amine: A positional isomer with the amine group attached to a different carbon atom on the ethan chain.
Uniqueness: 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the amine group allows for versatile modifications, making it a valuable compound in various research fields .
特性
分子式 |
C4H7N3S |
|---|---|
分子量 |
129.19 g/mol |
IUPAC名 |
1-(thiadiazol-4-yl)ethanamine |
InChI |
InChI=1S/C4H7N3S/c1-3(5)4-2-8-7-6-4/h2-3H,5H2,1H3 |
InChIキー |
FCHATYDZVDLWCX-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CSN=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


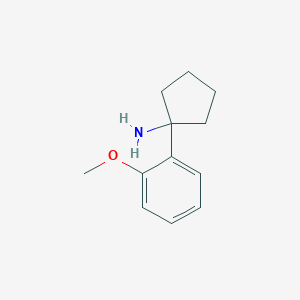

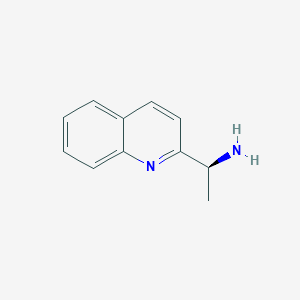

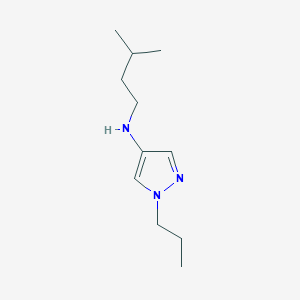
![2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid](/img/structure/B11729588.png)
![heptyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729598.png)

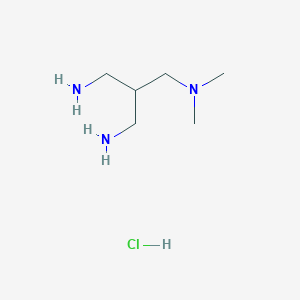
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729607.png)
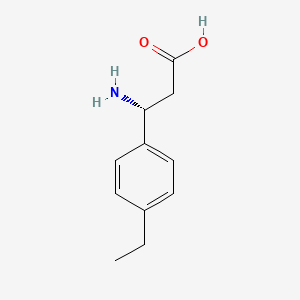
![2-[4-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11729621.png)
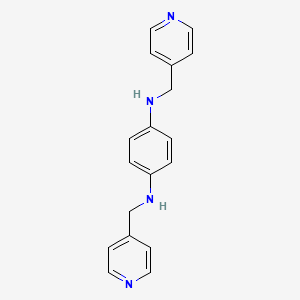
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11729633.png)
